Amino-(3,5-dimethyl-phenyl)-acetic acid
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Overview
Description
Amino-(3,5-dimethyl-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group attached to a 3,5-dimethyl-phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Mode of Action
As an amino acid derivative, it may interact with its targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, potentially affecting various biological processes .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
The action of Amino-(3,5-dimethyl-phenyl)-acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the simultaneous addition of acid and alkaline additives to the mobile phase was found to be important for improving the enantiomeric resolution of a similar compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(3,5-dimethyl-phenyl)-acetic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-phenylacetic acid with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Amino-(3,5-dimethyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Amino-(3,5-dimethyl-phenyl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Amino-(3,5-dimethyl-phenyl)-propionic acid
- Amino-(3,5-dimethyl-phenyl)-butyric acid
- Amino-(3,5-dimethyl-phenyl)-valeric acid
Comparison: Amino-(3,5-dimethyl-phenyl)-acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Properties
IUPAC Name |
2-amino-2-(3,5-dimethylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDSCDHEYQPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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